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molecular formula C5H6IN3O2 B8298012 1-(2-Iodoethyl)-2-nitroimidazole

1-(2-Iodoethyl)-2-nitroimidazole

Cat. No. B8298012
M. Wt: 267.02 g/mol
InChI Key: RYEXYTJFGWGVFU-UHFFFAOYSA-N
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Patent
US04456610

Procedure details

163.4 g of 1-(2-chloroethyl)-2-nitroimidazole and 200.4 g of sodium iodide were heated under reflux for 4.5 hours in a 1 liter of ethyl methyl ketone. After cooling, the mixture was filtered, the solvent was evaporated off, the residue was partitioned between 2 liters of dichloromethane and 1 liter of water and the organic phase was washed twice with 1 liter of water each time and evaporated. Crystallization from 1 liter of of isopropanol yielded 206 g 1-(2-iodoethyl)-2-nitroimidazole, m.p. 79°-82° C.
Quantity
163.4 g
Type
reactant
Reaction Step One
Quantity
200.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[N+:9]([O-:11])=[O:10].[I-:12].[Na+]>CC(CC)=O>[I:12][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[N+:9]([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
163.4 g
Type
reactant
Smiles
ClCCN1C(=NC=C1)[N+](=O)[O-]
Name
Quantity
200.4 g
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 2 liters of dichloromethane and 1 liter of water
WASH
Type
WASH
Details
the organic phase was washed twice with 1 liter of water each time
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization from 1 liter of of isopropanol

Outcomes

Product
Name
Type
product
Smiles
ICCN1C(=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 206 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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